2'-Fluor-2-phenylacetophenon

Übersicht

Beschreibung

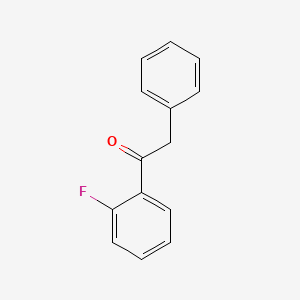

2’-Fluoro-2-phenylacetophenone is an organic compound with the molecular formula C14H11FO. It is a derivative of acetophenone, where a fluorine atom is substituted at the 2’ position of the phenyl ring. This compound is typically found as a white to pale yellow crystalline solid and is used in various chemical synthesis processes .

Wissenschaftliche Forschungsanwendungen

2’-Fluoro-2-phenylacetophenone has several applications in scientific research:

Medicinal Chemistry: The presence of the fluorine atom and the ketone functional group may contribute to various biological activities.

Material Science: Fluorinated aromatic compounds are often used in the development of functional materials due to their unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-2-phenylacetophenone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride using aluminum chloride as a catalyst. Another method includes the reaction of fluoroarenes with phenylacetic acid in the presence of Lewis acids like boron trifluoride.

Industrial Production Methods: In an industrial setting, the preparation of 2’-Fluoro-2-phenylacetophenone may involve the use of magnesium chips, ethyl alcohol, and carbon tetrachloride solution. The reaction is initiated, followed by the addition of methyl tertiary butyl ether and diethyl malonate. The mixture is then refluxed, and fluorobenzoyl chloride is added to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2’-Fluoro-2-phenylacetophenone undergoes various chemical reactions, including:

Nucleophilic Addition Reactions: The carbonyl group can react with nucleophiles to form new carbon-carbon bonds.

Condensation Reactions: The compound can react with other carbonyl compounds to form more complex molecules.

Friedel-Crafts Reactions: The aromatic ring can be further substituted using Friedel-Crafts acylation or alkylation reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Addition: Common nucleophiles include Grignard reagents and organolithium compounds.

Condensation: Aldehydes and ketones are typical reactants in condensation reactions.

Friedel-Crafts: Aluminum chloride or other Lewis acids are used as catalysts.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic addition can yield alcohols, while condensation reactions can produce β-hydroxy ketones or α,β-unsaturated ketones.

Wirkmechanismus

The mechanism of action of 2’-Fluoro-2-phenylacetophenone involves its interaction with various molecular targets and pathways. The fluorine atom can influence the electronic properties of the molecule, potentially altering its reactivity and interactions with biological targets. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that may interact with enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Acetophenone: The parent compound, lacking the fluorine substitution.

4’-Fluoroacetophenone: A similar compound with the fluorine atom at the 4’ position.

2’-Chloro-2-phenylacetophenone: A compound with a chlorine atom instead of fluorine at the 2’ position.

Uniqueness: 2’-Fluoro-2-phenylacetophenone is unique due to the presence of the fluorine atom at the 2’ position, which can significantly alter its electronic properties and reactivity compared to non-fluorinated or differently substituted acetophenones.

Biologische Aktivität

2'-Fluoro-2-phenylacetophenone is an organic compound with the molecular formula C14H11FO. It is characterized by a fluorine atom substituted at the 2' position of the phenyl ring, which significantly influences its biological activity and chemical reactivity. This compound typically appears as a white to pale yellow crystalline solid and has garnered interest in various scientific fields, particularly medicinal chemistry and material sciences.

The biological activity of 2'-Fluoro-2-phenylacetophenone is primarily attributed to its structural features, including the carbonyl group and the presence of fluorine. The fluorine atom enhances the compound's electrophilic character, allowing it to participate in nucleophilic addition reactions, which can lead to the formation of biologically relevant intermediates. These intermediates may interact with various enzymes and receptors, influencing metabolic pathways and potentially exhibiting therapeutic effects.

Interaction Studies

Research indicates that 2'-Fluoro-2-phenylacetophenone exhibits notable reactivity with nucleophiles and electrophiles. Its interactions can be optimized for applications such as photoinitiation in polymerization processes and drug design. The electronegative nature of fluorine alters reaction rates and product distributions, making it a valuable component in synthetic chemistry.

Potential Applications

- Medicinal Chemistry : Due to its unique electronic properties, 2'-Fluoro-2-phenylacetophenone may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.

- Material Science : Its fluorinated structure allows for enhanced stability and reactivity in developing functional materials, such as coatings and polymers.

- Crystallography : The crystal structure determined through X-ray diffraction provides insights into molecular packing and intermolecular interactions, crucial for understanding its physical properties.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of 2'-Fluoro-2-phenylacetophenone compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2'-Fluoro-2-phenylacetophenone | C14H11FO | Fluorine at the 2' position enhances reactivity |

| 4'-Fluoroacetophenone | C14H11F | Fluorine at the 4' position; used as an impurity marker |

| 2,2-Dimethoxy-2-phenylacetophenone | C16H16O3 | Contains methoxy groups; utilized as a photoinitiator |

| 4-Methyl-2-phenylacetophenone | C15H14O | Methyl substitution instead of fluorine; different reactivity |

The distinct placement of the fluorine atom in 2'-Fluoro-2-phenylacetophenone imparts unique electronic characteristics that differentiate it from other acetophenone derivatives.

Study on Reactivity Patterns

A study conducted by researchers focused on the reactivity of 2'-Fluoro-2-phenylacetophenone with various nucleophiles. The findings indicated that the presence of fluorine significantly increased the rate of nucleophilic attack compared to non-fluorinated analogs. This enhanced reactivity was attributed to the strong electronegative influence of the fluorine atom, which stabilizes transition states during chemical reactions .

Computational Modeling in Drug Discovery

Photoinitiator Applications

In material science, studies have shown that 2'-Fluoro-2-phenylacetophenone can act as an effective photoinitiator in UV-curable coatings. Its unique structure allows it to absorb UV light efficiently, leading to rapid polymerization processes. This application highlights its versatility beyond traditional organic synthesis .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKNRBRFLQSIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507113 | |

| Record name | 1-(2-Fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77294-82-7 | |

| Record name | 1-(2-Fluorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.